molecular formula C12H13F2N3O B11732199 2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11732199
M. Wt: 253.25 g/mol
InChI Key: YCGWSDPJEPBPFB-UHFFFAOYSA-N
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Description

2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol: is a synthetic organic compound that features a pyrazole ring substituted with a difluorophenylmethylamino group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluorophenylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 3,5-difluorobenzylamine in the presence of a suitable base.

    Attachment of the Ethan-1-ol Moiety: The final step involves the reaction of the substituted pyrazole with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The ethan-1-ol moiety may also contribute to the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: Similar structure but lacks the difluorophenylmethylamino group.

    2-(3-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a methyl group instead of the difluorophenylmethylamino group.

    3-((1H-pyrazol-1-yl)methyl)pyrrolidin-3-ol: Contains a pyrrolidine ring instead of the ethan-1-ol moiety.

Uniqueness

The presence of the difluorophenylmethylamino group in 2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol makes it unique compared to other similar compounds. This group can significantly influence the compound’s biological activity and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

2-[3-[(3,5-difluorophenyl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H13F2N3O/c13-10-5-9(6-11(14)7-10)8-15-12-1-2-17(16-12)3-4-18/h1-2,5-7,18H,3-4,8H2,(H,15,16)

InChI Key

YCGWSDPJEPBPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NCC2=CC(=CC(=C2)F)F)CCO

Origin of Product

United States

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